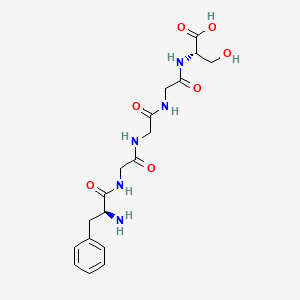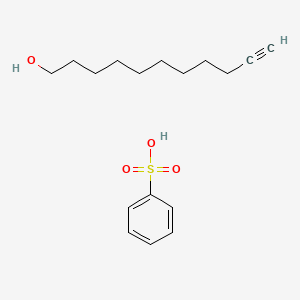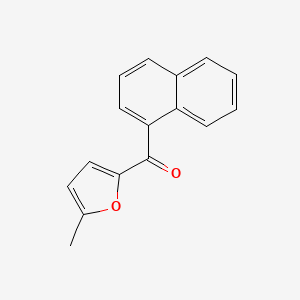![molecular formula C11H21NO2 B14231072 [(2,2,6,6-Tetramethylpiperidin-1-yl)oxy]acetaldehyde CAS No. 823179-62-0](/img/structure/B14231072.png)
[(2,2,6,6-Tetramethylpiperidin-1-yl)oxy]acetaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(2,2,6,6-Tetramethylpiperidin-1-yl)oxy]acetaldehyde is a chemical compound known for its stability and versatility in various chemical reactions. It is a derivative of 2,2,6,6-tetramethylpiperidine and contains an oxyl group, making it a stable free radical. This compound is widely used in organic synthesis and has significant applications in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(2,2,6,6-Tetramethylpiperidin-1-yl)oxy]acetaldehyde typically involves the oxidation of 2,2,6,6-tetramethylpiperidine. One common method is the use of iodobenzene diacetate as a reoxidant in dichloromethane. The reaction mixture is stirred at room temperature, followed by purification through column chromatography .
Industrial Production Methods
Industrial production of this compound often involves large-scale oxidation processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, ensuring the compound meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
[(2,2,6,6-Tetramethylpiperidin-1-yl)oxy]acetaldehyde undergoes various chemical reactions, including:
Oxidation: It is commonly used as an oxidizing agent in organic synthesis.
Reduction: It can be reduced to its corresponding alcohol.
Substitution: It participates in substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Reduction: Sodium borohydride or lithium aluminum hydride can be used for reduction reactions.
Substitution: Strong nucleophiles like Grignard reagents are commonly used.
Major Products
Oxidation: Aldehydes and ketones are the major products.
Reduction: Alcohols are the primary products.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
[(2,2,6,6-Tetramethylpiperidin-1-yl)oxy]acetaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an oxidizing agent in organic synthesis and in the preparation of various organic compounds.
Biology: It is used in the study of free radical biology and oxidative stress.
Industry: It is used in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of [(2,2,6,6-Tetramethylpiperidin-1-yl)oxy]acetaldehyde involves its role as a stable free radical. It can abstract hydrogen atoms from other molecules, leading to the formation of new radicals and subsequent chemical reactions. This property makes it an effective oxidizing agent in various chemical processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,6,6-Tetramethylpiperidine: A precursor to [(2,2,6,6-Tetramethylpiperidin-1-yl)oxy]acetaldehyde.
2,2,6,6-Tetramethylpiperidin-1-oxyl (TEMPO): A stable free radical used in similar oxidation reactions.
Uniqueness
This compound is unique due to its stability and versatility in various chemical reactions. Its ability to act as a stable free radical and an effective oxidizing agent sets it apart from other similar compounds .
Propriétés
Numéro CAS |
823179-62-0 |
|---|---|
Formule moléculaire |
C11H21NO2 |
Poids moléculaire |
199.29 g/mol |
Nom IUPAC |
2-(2,2,6,6-tetramethylpiperidin-1-yl)oxyacetaldehyde |
InChI |
InChI=1S/C11H21NO2/c1-10(2)6-5-7-11(3,4)12(10)14-9-8-13/h8H,5-7,9H2,1-4H3 |
Clé InChI |
TUPBYQLACHPQGY-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCCC(N1OCC=O)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,7-Dimethoxy-9-[(4-nitrophenyl)methylsulfinyl]acridine](/img/structure/B14230990.png)
![Boronic acid, [2-(4-boronobutyl)-6-(methoxymethoxy)phenyl]-](/img/structure/B14231003.png)
![1,4-Dioxaspiro[4.5]decane-8-acetamide, N,N,8-trimethyl-](/img/structure/B14231008.png)



![3,5-Dichloro-4-[1,2-diamino-2-(2-fluoro-4-hydroxyphenyl)ethyl]phenol](/img/structure/B14231037.png)
![S-{4-[(4-Isocyanophenyl)ethynyl]phenyl} ethanethioate](/img/structure/B14231045.png)


![1,14-Bis[(4-methylphenyl)sulfanyl]-3,6,9,12-tetraoxatetradecane](/img/structure/B14231071.png)
![N-[7-(Hydroxyamino)-7-oxoheptyl]pyridine-2-carboxamide](/img/structure/B14231075.png)
![6-{[Methoxy(4-nitrophenoxy)phosphorothioyl]amino}hexanoic acid](/img/structure/B14231082.png)

